molecular formula C18H20N2O B5646978 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one CAS No. 537702-33-3

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one

Cat. No.: B5646978
CAS No.: 537702-33-3
M. Wt: 280.4 g/mol
InChI Key: LGKHIOBIOKZZEY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one is a benzimidazolone derivative characterized by a 4-tert-butylbenzyl substituent attached to the nitrogen atom of the benzimidazol-2-one core. Benzimidazolones are heterocyclic compounds with a fused benzene and imidazolone ring system, widely studied for their pharmaceutical and coordination chemistry applications .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)21/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKHIOBIOKZZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353848
Record name 1-(4-tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537702-33-3
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537702-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one typically involves the reaction of 1,3-dihydrobenzimidazol-2-one with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Core Structure Variations
  • Benzimidazol-2-one vs. Benzimidazole: The target compound contains a benzimidazol-2-one core (oxidized imidazole ring with a ketone group), while analogs like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () retain a non-oxidized benzimidazole core. The ketone in benzimidazol-2-one increases polarity and hydrogen-bonding capacity, which may alter solubility and receptor interactions.
Substituent Variations
  • Alkyl vs. Aromatic Substituents :

    • Chlorinated Alkyl Chains : 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one (CAS 62780-89-6, –12) replaces the tert-butylbenzyl group with a chloropropyl chain. This substitution reduces aromaticity and introduces electronegativity, likely decreasing membrane permeability compared to the tert-butyl derivative.
    • Methylbenzyl Groups : 1-(4-Methylbenzyl)-1H-benzimidazol-2(3H)-one () features a smaller methyl group, reducing steric hindrance and lipophilicity relative to the tert-butyl analog.
  • Electron-Withdrawing Groups: 5,6-Dinitro-1,3-dihydrobenzimidazol-2-one (CAS 3705-86-0, ) incorporates nitro groups on the benzene ring, creating a highly electron-deficient system.

Physicochemical and Crystallographic Properties

Compound Name Core Structure Substituent(s) Molecular Weight Key Properties Reference
1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one Benzimidazol-2-one 4-Tert-butylbenzyl 308.39 (est.) High lipophilicity; crystalline
1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one Benzimidazol-2-one 3-Chloropropyl 210.66 Increased polarity; pharmaceutical impurity
1-(4-Methylbenzyl)-1H-benzimidazol-2-one Benzimidazol-2-one 4-Methylbenzyl 238.29 Moderate steric bulk; synthetic intermediate
5,6-Dinitro-1,3-dihydrobenzimidazol-2-one Benzimidazol-2-one 5,6-Dinitro 253.18 Electron-deficient; regulated safety profile

Biological Activity

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one is an organic compound characterized by a benzimidazole core and a 4-tert-butylbenzyl substituent. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C17H20N2O
  • Molecular Weight : 280.4 g/mol
  • CAS Number : 537702-33-3

The biological activity of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities or receptor functions, influencing cellular pathways and biological responses. Specifically, it has been documented to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions and potential therapeutic effects.

Antimicrobial Activity

Research indicates that 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that derivatives of benzimidazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit specific signaling pathways associated with tumor growth further supports its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of tests were conducted on various microbial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for effective inhibition.
  • Anticancer Activity Assessment :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one resulted in a significant reduction in cell viability (IC₅₀ values around 30 µM). Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core or the tert-butylbenzyl substituent can significantly impact biological activity. For example, variations in substituents on the benzene ring have been shown to enhance antimicrobial potency or alter cytotoxic effects against cancer cells .

Comparative Analysis

To better understand the unique properties of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-oneModerateHighBenzimidazole core
Benzimidazole derivativesVariableModerateCommon scaffold
Other substituted benzimidazolesLow to ModerateVariableVarying substituents

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